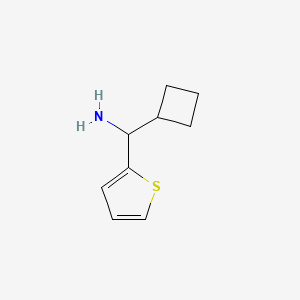

Cyclobutyl(thiophen-2-yl)methanamine

Description

Properties

Molecular Formula |

C9H13NS |

|---|---|

Molecular Weight |

167.27 g/mol |

IUPAC Name |

cyclobutyl(thiophen-2-yl)methanamine |

InChI |

InChI=1S/C9H13NS/c10-9(7-3-1-4-7)8-5-2-6-11-8/h2,5-7,9H,1,3-4,10H2 |

InChI Key |

MAFRVEQQHSVTGU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(C2=CC=CS2)N |

Origin of Product |

United States |

Preparation Methods

Formation of the Thiophene Ring

Thiophene derivatives are commonly synthesized using one of the following methods:

- Gewald Reaction: A multicomponent reaction involving α-cyanoesters, elemental sulfur, and ketones or aldehydes under basic conditions.

- Paal–Knorr Synthesis: Cyclization of 1,4-dicarbonyl compounds in the presence of sulfur sources such as phosphorus pentasulfide.

- Fiesselmann Synthesis: Utilizes α-haloketones and thioamides to form thiophene derivatives.

Introduction of the Cyclobutyl Group

The cyclobutyl group can be introduced via:

- [2+2] Cycloaddition Reactions: This involves alkenes reacting with carbonyl compounds under UV light or sensitized conditions to form cyclobutane derivatives (Paternò-Büchi reaction).

- Substitution Reactions: Cyclobutyl halides can be used to substitute other functional groups in precursor molecules.

Addition of the Methanamine Group

The methanamine moiety is typically introduced through nucleophilic substitution reactions or reductive amination:

- Reductive Amination: A carbonyl precursor (e.g., aldehyde or ketone) reacts with ammonia or an amine in the presence of reducing agents like sodium cyanoborohydride or hydrogen with a metal catalyst.

- Direct Substitution: Halogenated intermediates react with ammonia or amines under basic conditions to form the methanamine group.

Reaction Conditions

Table: Common Reagents and Conditions for Synthesis

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Thiophene Ring Formation | α-Cyanoesters, sulfur, base | Gewald reaction; moderate temperatures (~50–100°C) |

| Cyclobutyl Group Addition | UV light, carbonyl compounds | Paternò-Büchi reaction; requires triplet sensitizers like acetophenone |

| Methanamine Addition | Ammonia, NaBH3CN, aldehydes | Reductive amination; mild reducing agents like sodium cyanoborohydride |

Industrial Production

For large-scale synthesis, optimized processes are employed to maximize yield and purity:

- Continuous Flow Reactors: These systems allow precise control over temperature, pressure, and reagent flow rates.

- Automated Systems: Automated setups ensure reproducibility and reduce human error during synthesis.

Key considerations include:

- Use of high-purity reagents to minimize side reactions.

- Optimization of reaction times and temperatures for scalability.

Challenges and Notes

Challenges

- The formation of the cyclobutyl group via [2+2] cycloaddition can be limited by competing pathways (e.g., energy transfer instead of bond formation).

- Thiophene synthesis may require careful control of sulfur sources to avoid over-sulfurization.

Notes

- Protecting groups may be necessary during intermediate steps to prevent unwanted reactions.

- Solvent choice (e.g., DMF or DMSO) significantly affects reaction efficiency in reductive amination.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(thiophen-2-yl)methanamine undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

-

Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halides, nucleophiles, and other substitution reagents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclobutyl(thiophen-2-yl)methanamine has several scientific research applications:

-

Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors .

-

Materials Science: : It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs) .

-

Biological Studies: : The compound is investigated for its biological activity, including its effects on cellular processes and its potential as an antimicrobial agent.

-

Industrial Applications: : It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of cyclobutyl(thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Key Differences :

- Solubility : Piperazine-substituted derivatives show improved aqueous solubility compared to Cyclobutyl(thiophen-2-yl)methanamine, which is more lipophilic due to the thiophene moiety .

- Bioactivity : The piperazine group facilitates hydrogen bonding with target enzymes, enhancing inhibitory potency .

Aromatic Ring Variants

Phenyl-Substituted Analogs

(S)-Cyclobutyl(phenyl)methanamine hydrochloride () replaces the thiophene with a phenyl group. This substitution eliminates sulfur-mediated interactions but introduces π-π stacking capabilities. NMR data (δ 7.2–7.4 ppm for aromatic protons) confirm the electronic environment differs significantly from thiophene-containing analogs .

Heteroaromatic Analogs

Table 1: Physicochemical Comparison of Aromatic Variants

*Estimated using fragment-based methods.

Substituent Effects on Pharmacokinetics

The inclusion of tetrahydrofuran (THF) in 1-Cyclobutyl-N-((tetrahydrofuran-2-yl)methyl)methanamine () introduces an ether oxygen, improving metabolic stability but increasing acute oral toxicity (GHS Category 4) compared to the thiophene analog . Conversely, 4-methoxyphenyl derivatives () exhibit reduced cytotoxicity, likely due to the electron-donating methoxy group .

Biological Activity

Cyclobutyl(thiophen-2-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Cyclobutyl(thiophen-2-yl)methanamine is characterized by a cyclobutyl group linked to a thiophen-2-yl moiety, contributing to its unique pharmacological profile. The molecular formula is with a molecular weight of approximately 149.19 g/mol. The structural integrity of this compound enhances its binding interactions with biological targets, making it a compelling candidate for further research.

The biological activity of cyclobutyl(thiophen-2-yl)methanamine is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is crucial for its potential therapeutic applications, particularly in targeting various cellular processes.

Biological Activity Overview

Research has shown that cyclobutyl(thiophen-2-yl)methanamine exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, indicating effectiveness against various bacterial strains.

- Anticancer Potential : The compound's structural features align with known anticancer agents, suggesting it may inhibit cancer cell proliferation.

- Enzyme Inhibition : It has been investigated for its ability to inhibit enzymes involved in critical metabolic pathways.

1. Antimicrobial Activity

A study conducted on the antimicrobial effects of cyclobutyl(thiophen-2-yl)methanamine revealed that it possesses significant inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that cyclobutyl(thiophen-2-yl)methanamine may be developed into a novel antimicrobial agent.

2. Anticancer Activity

In vitro studies have demonstrated that cyclobutyl(thiophen-2-yl)methanamine can induce apoptosis in cancer cell lines. The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing dose-dependent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 10 |

The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

Structural Insights and SAR Studies

Structure–activity relationship (SAR) studies have been critical in understanding the biological activity of cyclobutyl(thiophen-2-yl)methanamine. Modifications to the thiophene ring and the cyclobutyl group have been explored to enhance potency and selectivity.

Key Findings from SAR Studies:

- Substituents on the thiophene ring significantly affect biological activity.

- The rigidity introduced by the cyclobutyl group contributes positively to enzyme binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.